Afamelanotide acetate

MC1R binding affinity Ki melanocortin receptor

Afamelanotide acetate (CAS 1566590-77-9) is a synthetic 13-amino acid peptide analogue of α-melanocyte-stimulating hormone (α-MSH), differing from the endogenous ligand by two key residues: Nle⁴ and D-Phe⁷. These modifications confer enhanced metabolic stability and receptor binding kinetics relative to α-MSH.

Molecular Formula C80H115N21O21
Molecular Weight 1706.9 g/mol
Cat. No. B10825824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfamelanotide acetate
Molecular FormulaC80H115N21O21
Molecular Weight1706.9 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O
InChIInChI=1S/C78H111N21O19.C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;/m0./s1
InChIKeyLBIUKNXYUXOWFF-CRYSLBJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Afamelanotide Acetate: Procurement-Relevant Identity and Regulatory Baseline for a First-in-Class MC1R Agonist


Afamelanotide acetate (CAS 1566590-77-9) is a synthetic 13-amino acid peptide analogue of α-melanocyte-stimulating hormone (α-MSH), differing from the endogenous ligand by two key residues: Nle⁴ and D-Phe⁷ [1]. These modifications confer enhanced metabolic stability and receptor binding kinetics relative to α-MSH [2]. It is the active pharmaceutical ingredient in the branded product SCENESSE®, approved in the EU (2014) and US (2019) as a subcutaneous controlled-release implant for preventing phototoxicity in adults with erythropoietic protoporphyria (EPP) [3]. The acetate salt form is a procurement specification relevant to research and compounding contexts.

Why Afamelanotide Cannot Be Interchanged with Other Melanocortin Agonists in Procurement


Within the melanocortin receptor (MCR) agonist class, compounds differ profoundly in receptor selectivity, functional potency, pharmacokinetic profile, and approved clinical indications, making generic substitution scientifically invalid. Afamelanotide is an MCR agonist with a selectivity rank order of MC1R > MC3R > MC4R > MC5R > MC2R [1], whereas Bremelanotide is a nonselective agonist with MC1R > MC4R > MC3R > MC5R > MC2R, and Setmelanotide is a highly selective MC4R agonist with approximately 20-fold lower activity at MC3R and MC1R [2]. Even within the same nominal molecular species (afamelanotide), the route of administration and formulation critically determine systemic exposure; a saline-based subcutaneous injection produces a β-phase half-life of 0.8–1.7 hours [3], while the SCENESSE® controlled-release poly(DL-lactide-co-glycolide) implant extends the apparent elimination half-life to approximately 15 hours and sustains measurable plasma concentrations over days [4]. These quantitative pharmacological divergences translate to distinct safety, efficacy, and dosing profiles that preclude therapeutic or research interchangeability.

Afamelanotide Acetate Quantitative Differentiation Evidence vs. Closest Analogs


MC1R Binding Affinity: Afamelanotide vs. Oral Investigational MC1R Agonist Dersimelagon (MT-7117)

In a direct head-to-head comparison of binding affinities at human recombinant melanocortin receptors, afamelanotide (NDP-αMSH) exhibited an MC1R Ki of 0.028 nM versus 2.26 nM for the investigational oral MC1R agonist dersimelagon (MT-7117), representing an approximately 81-fold higher binding affinity at the primary therapeutic target [1]. This affinity advantage extends across all four receptor subtypes tested: MC3R (0.17 vs. 1420 nM; ~8,350-fold), MC4R (0.20 vs. 32.9 nM; ~165-fold), and MC5R (0.21 vs. 486 nM; ~2,314-fold). These data derive from the same assay system and publication, providing high-confidence comparative evidence.

MC1R binding affinity Ki melanocortin receptor Dersimelagon head-to-head comparison

Functional Agonist Activity: Afamelanotide vs. Endogenous α-MSH at MC1R

In a cell-based functional assay measuring cAMP accumulation in G4F-7 mouse B16 melanoma cells expressing transfected human MC1R, afamelanotide demonstrated a mean half-effective concentration (EC50) of 10.9 ± 7.17 nM (n=6), while endogenous α-MSH yielded an EC50 of 38.8 ± 10.6 nM (n=5), representing a 3.6-fold greater functional potency [1]. This functional advantage is consistent with, though less pronounced than, the EC50 of 0.5 nM reported for afamelanotide in mouse L-cells expressing human MC1R under optimized recombinant conditions , illustrating context-dependent assay sensitivity.

cAMP accumulation EC50 MC1R agonism α-MSH functional potency

Randomized Clinical Efficacy: Pain-Free Sunlight Exposure in EPP vs. Placebo

In two multicenter, randomized, double-blind, placebo-controlled Phase III trials, afamelanotide 16 mg subcutaneous implant administered every 60 days produced statistically significant and clinically meaningful increases in pain-free direct sunlight exposure time compared to placebo. In the US study (94 patients, 6-month follow-up), the median pain-free time was 69.4 hours in the afamelanotide group versus 40.8 hours in the placebo group (P=0.04) [1]. In the EU study (74 patients, 9-month follow-up), the median pain-free time was 6.0 hours versus 0.8 hours (P=0.005) [1]. No alternative melanocortin agonist has demonstrated this clinical endpoint in a randomized controlled EPP population; dersimelagon (MT-7117) remains investigational, and neither bremelanotide nor setmelanotide have been evaluated for photoprotection.

erythropoietic protoporphyria randomized controlled trial pain-free light exposure clinical endpoint phototoxicity

Controlled-Release Implant Pharmacokinetics: Afamelanotide Implant vs. Subcutaneous Injection

The SCENESSE® poly(DL-lactide-co-glycolide) implant formulation fundamentally alters the pharmacokinetic profile of afamelanotide compared to simple subcutaneous saline injection. Following implant administration, the mean ± SD Cmax is 3.7 ± 1.3 ng/mL, with an AUC0-inf of 138.9 ± 42.6 hr*ng/mL and a median Tmax of 36 hours [1]. Critically, the apparent elimination half-life is extended to approximately 15 hours due to absorption-rate-limited kinetics (flip-flop pharmacokinetics) [1]. In contrast, afamelanotide administered as a subcutaneous saline injection exhibits a β-phase half-life of only 0.8–1.7 hours and is rapidly cleared (0.12–0.19 L/kg/h) [2]. The implant releases the majority of the dose within the first 48 hours, with over 90% released by day 5, and the PLGA matrix fully bioresorbs within 50–60 days [3]. No comparator melanocortin agonist (bremelanotide, setmelanotide) is available in a long-acting implant formulation.

controlled release subcutaneous implant PLGA half-life Cmax AUC

Regulatory Exclusivity: Afamelanotide as the Only Approved Pharmacotherapy for EPP

Afamelanotide (as SCENESSE®) holds orphan drug designations and is the sole approved pharmacotherapy for erythropoietic protoporphyria (EPP) in both the European Economic Area (approved 2014) and the United States (approved 2019) [1]. No alternative melanocortin agonist — including the MC1R-selective investigational agent dersimelagon (MT-7117, in Phase III), the nonselective agonist bremelanotide (approved for hypoactive sexual desire disorder), or the MC4R-selective setmelanotide (approved for monogenic obesity) — holds marketing authorization for EPP-related photoprotection [2]. This regulatory exclusivity is underpinned by the randomized controlled trial efficacy evidence established in the Langendonk et al. (2015) NEJM study and reflects a clinical evidence package not replicated by any comparator.

orphan drug regulatory approval EPP first-in-class marketing exclusivity

Afamelanotide Acetate: Evidence-Backed Procurement Application Scenarios


MC1R-Targeted Pharmacological Research Requiring Sub-Nanomolar Binding Affinity

For laboratories studying MC1R signaling, afamelanotide acetate (Ki = 0.028 nM at human MC1R [1]) enables target engagement at concentrations approximately 81-fold lower than the oral MC1R agonist dersimelagon (Ki = 2.26 nM). Combined with a functional EC50 of 10.9 nM in human MC1R-expressing cells (vs. 38.8 nM for endogenous α-MSH [2]), afamelanotide provides the highest validated MC1R affinity-to-potency ratio among commercially available melanocortin reference agonists, minimizing the mass requirement per experiment and reducing non-specific effects at higher test concentrations.

Erythropoietic Protoporphyria Translational Research and Clinical Studies

Afamelanotide is the sole pharmacological agent with randomized, placebo-controlled Phase III efficacy data in EPP, demonstrating a 70% increase (US) to 650% increase (EU) in median pain-free sunlight exposure time over placebo [1]. For any EPP-focused clinical or translational study, afamelanotide — and specifically its 16 mg controlled-release PLGA implant formulation — represents the only evidence-supported interventional compound, as no comparator melanocortin agonist (bremelanotide, setmelanotide, or investigational dersimelagon) has completed pivotal trials for this indication.

Long-Acting Melanocortin Pharmacology Requiring Sustained Systemic Exposure

The SCENESSE® 16 mg implant formulation extends the apparent elimination half-life of afamelanotide to approximately 15 hours (vs. 0.8–1.7 hours for subcutaneous saline injection [1][2]), with quantifiable plasma concentrations sustained for days from a single administration. This pharmacokinetic profile is unmatched by any other approved peptide melanocortin agonist — both bremelanotide and setmelanotide require frequent (daily or on-demand) subcutaneous injections — making the afamelanotide implant the sole option for preclinical or clinical protocols requiring continuous MC1R agonism without repeated dosing.

Differentiation of MC1R-Mediated Effects from MC4R-Mediated Effects in Melanocortin Pharmacology

Afamelanotide's receptor selectivity profile (MC1R > MC3R > MC4R > MC5R > MC2R [1]) distinguishes it from bremelanotide (MC1R > MC4R > MC3R > MC5R > MC2R, associated with MC4R-mediated pressor and sexual effects) and setmelanotide (MC4R-selective, with 20-fold lower MC1R activity). For studies designed to isolate MC1R-dependent cutaneous effects (eumelanogenesis, photoprotection, anti-inflammatory signaling) from MC4R-dependent central effects (appetite regulation, sexual arousal), afamelanotide's quantitatively defined selectivity rank order — supported by Ki values of 0.20 nM at MC4R vs. 0.028 nM at MC1R (~7.1-fold selectivity [2]) — provides a pharmacologically rational basis for compound selection over less MC1R-biased alternatives.

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